molecular formula C10H11N3O B1461081 4-Methoxy-1H-indole-3-carboximidamide CAS No. 889944-24-5

4-Methoxy-1H-indole-3-carboximidamide

Cat. No.: B1461081
CAS No.: 889944-24-5
M. Wt: 189.21 g/mol
InChI Key: XRCWEUDBIBFWFU-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indole-3-carboximidamide is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-methoxy-1h-indole-3-carboximidamide, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to interact with their targets in a manner that modulates the function of these targets . This modulation can lead to changes in cellular processes and responses.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may influence a range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Properties

IUPAC Name

4-methoxy-1H-indole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7-9(8)6(5-13-7)10(11)12/h2-5,13H,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCWEUDBIBFWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672938
Record name 1-(4-Methoxy-3H-indol-3-ylidene)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889944-24-5
Record name 1-(4-Methoxy-3H-indol-3-ylidene)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.